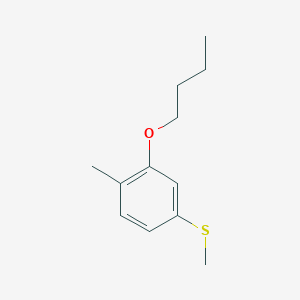

3-n-Butoxy-4-methylphenyl methyl sulfide

Description

3-n-Butoxy-4-methylphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methoxy group at position 3, a methyl group at position 4, and a methylsulfanyl (-SMe) group. The n-butoxy substituent (C₄H₉O-) at position 3 introduces significant steric bulk and lipophilicity, which may influence its physicochemical properties and reactivity compared to simpler aryl sulfides. Structural analogs, such as methyl phenyl sulfide and substituted aryl sulfides, provide foundational insights into its behavior .

Properties

IUPAC Name |

2-butoxy-1-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-4-5-8-13-12-9-11(14-3)7-6-10(12)2/h6-7,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJVDGKVUWIGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process, where the reactants are fed into a reactor under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-n-Butoxy-4-methylphenyl methyl sulfide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH).

Major Products Formed:

Oxidation: The oxidation of 3-n-Butoxy-4-methylphenyl methyl sulfide can yield corresponding phenols or quinones.

Reduction: Reduction reactions can produce corresponding alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl sulfides.

Scientific Research Applications

3-n-Butoxy-4-methylphenyl methyl sulfide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-n-Butoxy-4-methylphenyl methyl sulfide exerts its effects involves its interaction with molecular targets and pathways. The phenyl ring can act as an electron-rich center, facilitating reactions with electrophiles. The butoxy group enhances the compound's solubility in organic solvents, while the methyl sulfide group can participate in nucleophilic substitution reactions.

Comparison with Similar Compounds

Substituent Influence

- Methyl Phenyl Sulfide (Ph-SMe): Lacks substituents on the phenyl ring, resulting in minimal steric hindrance and higher electron density at the sulfur atom. This simplicity allows efficient participation in catalytic oxidation reactions, as demonstrated by its kinetic parameters (e.g., $k{\text{cat}} = 0.15 \, \text{s}^{-1}$, $Km = 0.28 \, \text{mM}$) in enzymatic studies with HAPMOPf monooxygenase .

- The electron-donating methoxy group may enhance sulfur’s nucleophilicity, while the methyl group at position 4 could further modulate electronic effects .

- P-Chlorophenyl Methyl Sulfide (Cl-Ph-SMe) : The electron-withdrawing chloro group decreases electron density at sulfur, reducing nucleophilicity but increasing stability toward oxidation. This contrasts with the electron-donating n-butoxy group in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (LogP) | Key Substituent Effects |

|---|---|---|---|---|

| Methyl phenyl sulfide | 124.21 | 187–189 | 2.1 | Low steric hindrance, high reactivity |

| 3-n-Butoxy-4-methylphenyl methyl sulfide* | 240.38 (estimated) | ~250–270 (est.) | ~3.8 (est.) | High lipophilicity, steric bulk |

| P-Chlorophenyl methyl sulfide | 158.65 | 210–212 | 2.9 | Electron-withdrawing Cl substituent |

*Estimated values based on structural analogs due to lack of direct data .

Reactivity and Catalytic Behavior

- Oxidation to Sulfoxides: Methyl phenyl sulfide is efficiently oxidized to sulfoxides by HAPMOPf monooxygenase, with a catalytic efficiency ($k{\text{cat}}/Km$) of $0.54 \, \text{mM}^{-1}\text{s}^{-1}$ . The bulkier n-butoxy substituent in 3-n-Butoxy-4-methylphenyl methyl sulfide may hinder enzyme binding, reducing catalytic efficiency.

- Hydrodeoxygenation (HDO): Sulfided catalysts (e.g., CoMo/Al₂O₃) effectively deoxygenate phenolic compounds (Table 3 in ).

Biological Activity

3-n-Butoxy-4-methylphenyl methyl sulfide (CAS Number: 1379369-46-6) is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₈OS

- Molecular Weight : 210.34 g/mol

- Structure : The compound features a butoxy group attached to a methylphenyl ring, with a methyl sulfide functional group.

Biological Activity

Research indicates that 3-n-butoxy-4-methylphenyl methyl sulfide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated effectiveness in inhibiting their growth. The specific mechanisms by which it exerts this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 3-n-butoxy-4-methylphenyl methyl sulfide has also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. This effect can be attributed to the compound's ability to interact with cellular signaling molecules, leading to programmed cell death.

The precise mechanism of action for 3-n-butoxy-4-methylphenyl methyl sulfide is still under investigation. However, preliminary findings suggest the following pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.

- Receptor Modulation : It could interact with specific receptors on cell surfaces, altering signal transduction pathways that regulate cell growth and survival.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study tested the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- The compound demonstrated a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

-

Anticancer Activity :

- In vitro assays on breast cancer cell lines (MCF-7) revealed that treatment with 3-n-butoxy-4-methylphenyl methyl sulfide led to a reduction in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound compared to control groups.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.